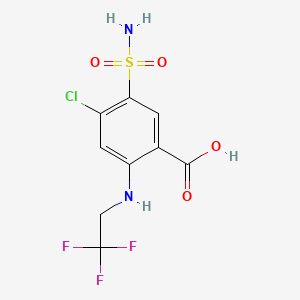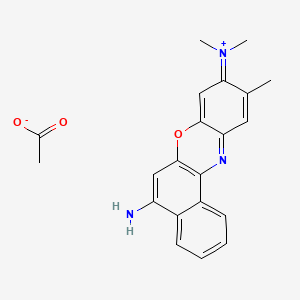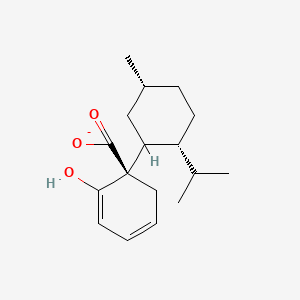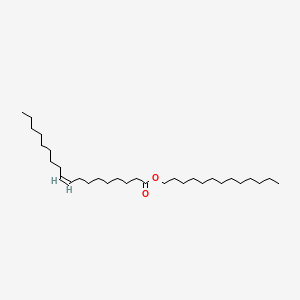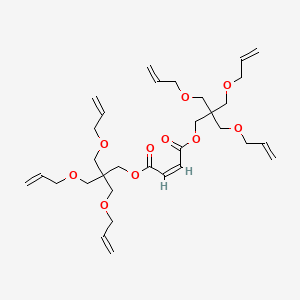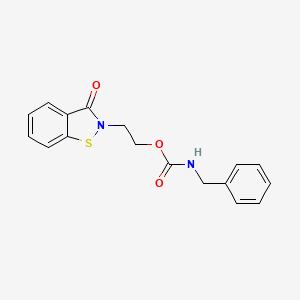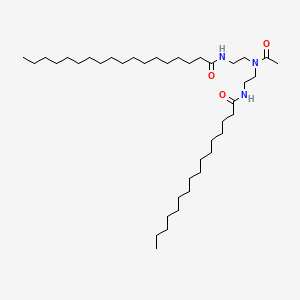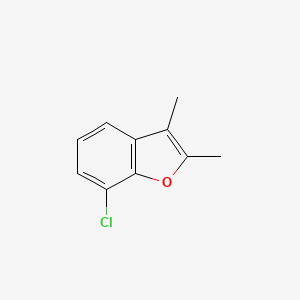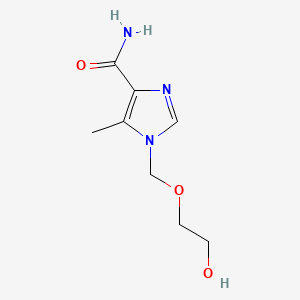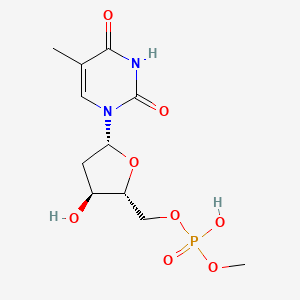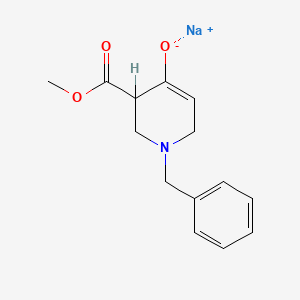
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate is a chemical compound known for its unique structure and properties. It is an aromatic diisocyanate, which means it contains two isocyanate groups (-NCO) attached to an aromatic ring. This compound is primarily used in the synthesis of polyurethanes, which are widely utilized in various industrial applications due to their excellent mechanical properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate typically involves the reaction of an aromatic amine with phosgene or its derivatives. The process can be summarized as follows:
Aromatic Amine Reaction: The starting material, an aromatic amine, is reacted with phosgene (COCl2) under controlled conditions to form the corresponding isocyanate.
Cyclohexylmethylation: The intermediate product is then subjected to cyclohexylmethylation, where a cyclohexylmethyl group is introduced to the aromatic ring.
Purification: The final product is purified through distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst.
Water: Reacts with isocyanates to form carbamic acids, which decompose to release carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biomedical coatings and adhesives.
Industry: Widely used in the production of polyurethanes for foams, coatings, adhesives, and elastomers.
Mecanismo De Acción
The mechanism of action of 4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets include hydroxyl and amine groups present in various substrates, enabling the compound to act as a versatile cross-linking agent in polymer chemistry.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Another aromatic diisocyanate with similar reactivity and applications.
Toluene diisocyanate (TDI): A widely used diisocyanate in the production of polyurethanes, known for its high reactivity.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes with excellent weather resistance.
Uniqueness
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate is unique due to its specific structure, which combines the properties of both aromatic and aliphatic isocyanates. This results in a compound with enhanced mechanical properties, stability, and versatility in various applications.
Propiedades
Número CAS |
92612-69-6 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-8-14(4-7-16(12)18-11-20)9-13-2-5-15(6-3-13)17-10-19/h4,7-8,13,15H,2-3,5-6,9H2,1H3 |
Clave InChI |
OXKKRUDDTDMSAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC2CCC(CC2)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
